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Abstract

1G244 is a potent and selective small molecule inhibitor of dipeptidyl peptidase 8 (DPP8) and
dipeptidyl peptidase 9 (DPP9), two serine proteases with emerging roles in immune regulation
and oncology. While its on-target activity holds therapeutic promise, a thorough understanding
of its off-target effects is crucial for its safe and effective development as a therapeutic agent.
This technical guide provides a comprehensive overview of the known off-target effects of
1G244, detailing the underlying molecular mechanisms, summarizing key experimental
findings, and providing detailed experimental protocols. This document is intended to serve as
a critical resource for researchers and drug development professionals working with or
considering 1G244 and other DPP8/9 inhibitors.

Introduction

1G244 was developed as a potent and selective inhibitor of DPP8 and DPP9, with significantly
lower activity against other dipeptidyl peptidases such as DPP4.[1] The on-target inhibition of
DPP8 and DPP9 has been shown to have anti-tumor effects, particularly in hematological
malignancies.[2] However, like many small molecule inhibitors, 1G244 exhibits off-target
activities that can lead to dose-limiting toxicities. Understanding these off-target effects is
paramount for predicting potential adverse events in preclinical and clinical settings and for
guiding the development of more selective second-generation inhibitors. This guide will delve
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into the known off-target pharmacology of 1G244, with a focus on its concentration-dependent
induction of distinct cell death pathways: pyroptosis and apoptosis.

On-Target and Off-Target Profile of 1G244

While 1G244 is highly selective for DPP8 and DPP9 over other DPP family members, a
comprehensive, unbiased screen of its broader off-target profile (e.g., kinome-wide scan,
cellular thermal shift assay (CETSA), or affinity purification-mass spectrometry (AP-MS)) is not
publicly available. The known off-target effects are primarily dose-dependent and are mediated
by the activation of distinct cell death signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the on-target and off-target
activities of 1G244.

Target IC50 (nM) Assay Type Reference
DPPS8 12-14 Enzymatic Assay [31[4]

DPP9 53 -84 Enzymatic Assay [31[4]

DPP4 >100,000 Enzymatic Assay [1]

FAP >100,000 Enzymatic Assay [4]

DPP2 >100,000 Enzymatic Assay [4]

Table 1: On-Target and Selectivity Profile of 1G244. This table presents the half-maximal
inhibitory concentration (IC50) values of 1G244 against its primary targets, DPP8 and DPP9,
as well as its selectivity against other dipeptidyl peptidases.
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. Treatment
Cell Line . Effect Reference
Condition
Multiple Myeloma Induction of cleaved
10 uM 1G244, 24h [2]
(MM.1S) caspase-3
Multiple Myeloma Enhanced induction of
100 pM 1G244, 6h [2]
(MM.1S) cleaved caspase-3
Multiple Myeloma Detection of cleaved
1-100 pM 1G244 [2]
(MM.1S) GSDMD

Table 2: Cellular Off-Target Effects of 1G244. This table summarizes the observed cellular
effects of 1G244 treatment in a multiple myeloma cell line, highlighting the induction of markers
for both apoptosis and pyroptosis.
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Species

Dose

Route of
Administrat
ion

Dosing
Frequency

Observed
Toxicity

Reference

Mice (NSG)

30 mg/kg

Subcutaneou

Once a week

No obvious
clinical

symptoms

[1]

Mice (NSG)

30, 60, 150
mg/kg

Subcutaneou

S

Once a week

Dose-
dependent

weight loss

[2]

Rats
(Sprague-
Dawley)

Not specified
(high doses)

Intravenous

Daily

Cyanosis,
thrombocytop
enia,
splenomegaly
reticulocytope

nia

[1]

Rats
(Sprague-
Dawley)

Not specified

Intravenous

Daily for 14
days

No significant
toxicological
symptoms;
blood and
serum
chemistry
within normal

ranges

[1]

Table 3: In Vivo Toxicology Summary of 1G244. This table provides a summary of the in vivo

toxicological findings for 1G244 in different preclinical models, illustrating the dose- and

species-dependent nature of its toxicity.

Signaling Pathways Implicated in 1G244 Off-Target

Effects

The off-target effects of 1G244 are primarily linked to the induction of two distinct programmed

cell death pathways: pyroptosis and apoptosis. The choice between these pathways appears to
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be concentration-dependent.

Low-Concentration 1G244: DPP9 Inhibition and
NLRP1/CARDS Inflammasome-Mediated Pyroptosis

At lower concentrations, 1G244 preferentially inhibits DPP9, leading to the activation of the
NLRP1 and CARDS inflammasomes.[2] This activation results in the cleavage of pro-caspase-1
into its active form. Active caspase-1 then cleaves Gasdermin D (GSDMD), and the N-terminal
fragment of GSDMD oligomerizes to form pores in the plasma membrane, leading to lytic cell

death known as pyroptosis.[2]
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Caption: Low-concentration 1G244 induces pyroptosis via DPP9 inhibition.
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High-Concentration 1G244: DPP8 Inhibition and
Caspase-3-Mediated Apoptosis

At higher concentrations, 1G244's inhibitory activity extends more significantly to DPP8.
Inhibition of DPP8 by high-dose 1G244 triggers the intrinsic apoptosis pathway, characterized
by the activation of caspase-3.[2] Activated caspase-3 is a key executioner caspase that
cleaves a multitude of cellular substrates, ultimately leading to the orchestrated dismantling of

the cell known as apoptosis.
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Caption: High-concentration 1G244 induces apoptosis via DPP8 inhibition.
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Experimental Protocols

This section provides an overview of the methodologies used to characterize the off-target
effects of 1G244.

In Vitro Off-Target Identification

This protocol is designed to detect the cleavage of caspase-3 and GSDMD, which are
respective markers for apoptosis and pyroptosis.

Workflow Diagram:

Cell Culture and
1G244 Treatment
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Cell Lysis and SDS.PAGE Protein Transfer Blocking (ant cleaved Caspase-3 Secondary Antibody Chemiluminescent t Data Analysis
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Click to download full resolution via product page
Caption: Western blot workflow for detecting apoptosis and pyroptosis markers.
Methodology:

e Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) at a suitable
density and allow them to adhere overnight. Treat cells with varying concentrations of 1G244
(e.g., 1-100 uM) or vehicle control for specified time points (e.g., 6, 24, 48 hours).

o Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate
the proteins by size on a polyacrylamide gel.

» Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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e Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for
cleaved caspase-3 or the N-terminal fragment of cleaved GSDMD overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: Wash the membrane again and detect the protein bands using an enhanced
chemiluminescence (ECL) substrate and an imaging system.

In Vivo Toxicology Assessment

This protocol outlines a general procedure for assessing the in vivo toxicity of 1G244 in a
rodent model.

Workflow Diagram:
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Caption: Workflow for in vivo toxicology assessment of 1G244.
Methodology:
e Animal Model: Use appropriate rodent models, such as NSG mice or Sprague-Dawley rats.

o Acclimation and Grouping: Acclimate animals to the facility for at least one week and
randomize them into treatment and control groups.

o Dosing: Administer 1G244 via the intended clinical route (e.g., subcutaneous or intravenous
injection) at various dose levels. A vehicle control group should be included.

 Clinical Observations: Monitor animals daily for any clinical signs of toxicity, such as changes
in appearance, behavior, or activity.
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e Body Weight: Measure the body weight of each animal at least weekly.

o Terminal Procedures: At the end of the study, euthanize the animals and perform a gross
necropsy.

¢ Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis.

» Histopathology: Collect major organs and tissues, fix them in formalin, and process them for
histopathological examination by a veterinary pathologist.

Discussion and Future Directions

The available data indicate that 1G244, while a potent and selective DPP8/9 inhibitor, exhibits
significant off-target effects that are concentration-dependent and lead to distinct forms of
programmed cell death. The induction of pyroptosis at lower concentrations and apoptosis at
higher concentrations highlights a complex off-target pharmacology that needs to be carefully
considered in its therapeutic development. The in vivo toxicity, particularly the dose-dependent
weight loss in mice and severe toxicity at high doses in rats, underscores the narrow
therapeutic window of this compound.

A critical gap in the current understanding of 1G244's off-target profile is the lack of a
comprehensive, unbiased screening against a broad panel of kinases and other cellular
proteins. Such studies are essential to identify any additional off-target interactions that may
contribute to its toxicity or reveal novel therapeutic opportunities. Future research should
therefore focus on:

o Comprehensive Off-Target Profiling: Conducting kinome-wide screening and proteome-wide
target engagement studies (e.g., CETSA, AP-MS) to create a complete off-target landscape
for 1G244.

» Detailed Toxicological Studies: Performing more detailed in vivo toxicology studies that
include comprehensive clinical pathology and histopathology to better understand the organ-
specific toxicities.

o Structure-Activity Relationship (SAR) Studies: Utilizing the knowledge of its on- and off-target
activities to guide the design of next-generation DPP8/9 inhibitors with improved safety
profiles.
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Conclusion

1G244 is a valuable research tool for probing the biology of DPP8 and DPP9. However, its off-
target effects, leading to pyroptosis and apoptosis, and its associated in vivo toxicities, present
significant challenges for its clinical translation. A thorough understanding of these off-target
activities, as detailed in this guide, is essential for any researcher or drug developer working
with this compound. Further investigation into its complete off-target profile is warranted to fully
characterize its safety and potential for therapeutic use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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